molecular formula C10H11N3OS B1593654 methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate CAS No. 75565-12-7

methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate

Cat. No.: B1593654
CAS No.: 75565-12-7
M. Wt: 221.28 g/mol
InChI Key: WQFVSTRGXWJJLY-UHFFFAOYSA-N
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Description

Methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate (MNCP) is a chemical compound that has recently been studied for its potential to be used in a variety of scientific research applications. MNCP is a derivative of cyano-N'-(4-methoxyphenyl)carbamimidothioic acid, which was first synthesized in the early 1990s. Since then, it has been used in a variety of research applications, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Potential Use in Organic Molecular Electronics : Lu (2011) investigated compounds including Methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate, which have been designed and synthesized for use as new potential organic molecular electronic materials. The study detailed their crystal structures and interactions, contributing to the understanding of their potential in molecular electronics (Lu, 2011).

  • Photophysical Properties : Kim et al. (2021) synthesized derivatives such as Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and investigated their unique luminescence properties, which are influenced by substituents like methoxy and cyano groups (Kim et al., 2021).

  • Synthesis of Medical Inhibitors : Rong et al. (2012) described the synthesis of compounds including Methyl carbamimidothioate sulfate, highlighting their potential as inhibitors for viruses like hepatitis C, SARS, and HIV-1 (Rong et al., 2012).

  • Molecular Structure Analysis and Applications : Various studies have focused on the synthesis, characterization, and analysis of molecular structures of derivatives. This includes work by Mantelingu et al. (2007) on the crystal structure of related compounds (Mantelingu et al., 2007), and Murugavel et al. (2017) on the molecular structure, spectral analysis, and antimicrobial activity of similar compounds (Murugavel et al., 2017).

  • Innovative Synthetic Methods and Chemical Interactions : There's a focus on the development of novel synthetic methods and understanding chemical interactions. For instance, Dukanya et al. (2019) reported on base-induced cyclization of active methylene isocyanides with carbamimidothioates, offering insights into new synthesis pathways (Dukanya et al., 2019).

  • Corrosion Inhibition Research : Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, as corrosion inhibitors in nitric acid solutions, indicating potential industrial applications (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-9-5-3-8(4-6-9)13-10(15-2)12-7-11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFVSTRGXWJJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346596
Record name Methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75565-12-7
Record name Methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75565-12-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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